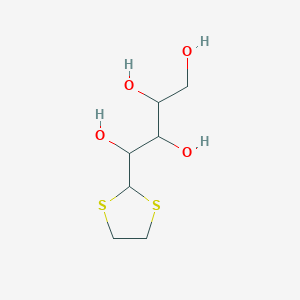
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol is an organic compound characterized by the presence of a dithiolane ring attached to a butane backbone with four hydroxyl groups.
Preparation Methods
The synthesis of 1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol typically involves the reaction of dithiols with butane derivatives under controlled conditions. One common method includes the cyclization of 1,3-dithiols with butane-1,2,3,4-tetrol in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride.
Scientific Research Applications
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol involves its interaction with molecular targets through its hydroxyl and dithiolane groups. These interactions can lead to various biochemical effects, such as antioxidant activity or modulation of enzyme functions. The specific pathways involved depend on the context of its application and the molecular targets it interacts with .
Comparison with Similar Compounds
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol can be compared with other similar compounds, such as:
1,2-Dithiolane derivatives: These compounds share the dithiolane ring but differ in their substituents and overall structure.
Butane-1,2,3,4-tetrol derivatives: These compounds have the same butane backbone with hydroxyl groups but lack the dithiolane ring. The uniqueness of this compound lies in its combination of the dithiolane ring and multiple hydroxyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
43179-54-0 |
|---|---|
Molecular Formula |
C7H14O4S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1-(1,3-dithiolan-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H14O4S2/c8-3-4(9)5(10)6(11)7-12-1-2-13-7/h4-11H,1-3H2 |
InChI Key |
IRFFAFMANFPRHF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CSC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1CSC(S1)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]](/img/structure/B14148722.png)
![1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione](/img/structure/B14148731.png)
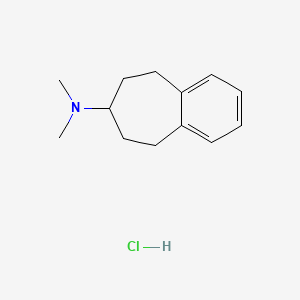
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
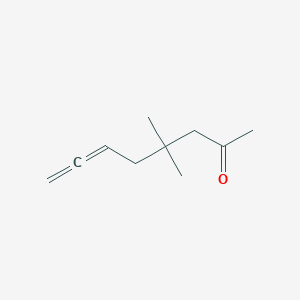
![4-[5-(4-Methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B14148740.png)
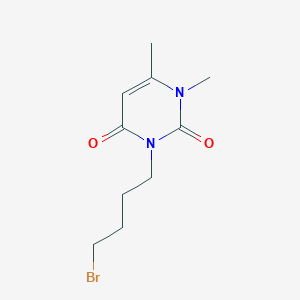
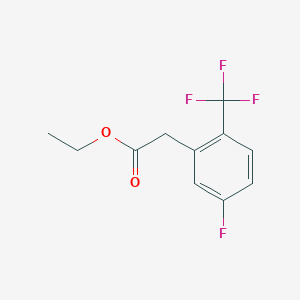
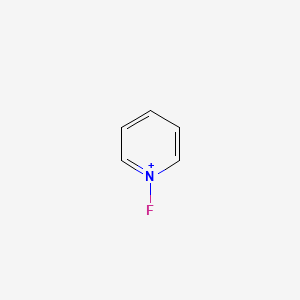
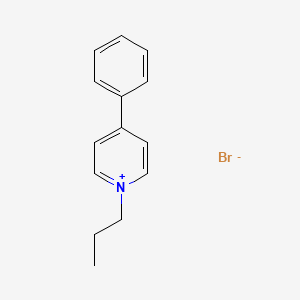
![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)
